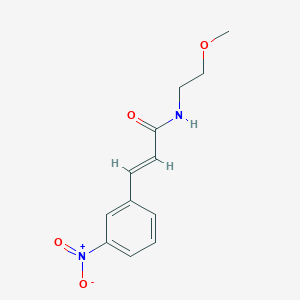
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide, also known as MENPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MENPA is a member of the acrylamide family, which is widely used in the chemical and pharmaceutical industries.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide has shown promising results in various scientific research applications. One of the primary applications of this compound is as a fluorescent probe for detecting protein conformational changes. This compound can selectively bind to the hydrophobic pockets of proteins and undergo a fluorescence emission shift upon binding, making it an excellent tool for studying protein-ligand interactions.
Another application of this compound is as a photosensitizer for photodynamic therapy (PDT) of cancer. This compound can generate singlet oxygen upon irradiation with light, which can induce cell death in cancer cells. This compound has shown significant phototoxicity against various cancer cell lines, making it a potential candidate for PDT.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide depends on its application. In the case of protein binding, this compound binds to the hydrophobic pockets of proteins through van der Waals interactions and undergoes a fluorescence emission shift upon binding. In the case of PDT, this compound generates singlet oxygen upon irradiation with light, which can induce cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has shown minimal toxicity in vitro and in vivo studies. However, further studies are required to determine the long-term effects of this compound on the human body. This compound has also shown to be stable under physiological conditions, which is essential for its application in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide is its high selectivity for protein binding, making it an excellent tool for studying protein-ligand interactions. Furthermore, this compound has shown significant phototoxicity against various cancer cell lines, making it a potential candidate for PDT.
One of the limitations of this compound is its limited solubility in aqueous solutions, which can affect its application in biological systems. Furthermore, the synthesis of this compound can be challenging and requires specialized equipment, which can limit its availability for research.
Direcciones Futuras
There are several future directions for the research and development of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide. One of the potential directions is to improve the solubility of this compound in aqueous solutions, which can enhance its application in biological systems. Furthermore, the development of new synthetic routes for this compound can improve its yield and availability for research.
Another potential direction is to explore the application of this compound in other fields, such as material science and environmental science. This compound has shown promising results in protein binding and PDT, and its unique properties can be utilized in other areas of research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in various scientific research applications. The synthesis of this compound involves the reaction of 2-methoxyethanol, 3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. This compound has shown promising results in protein binding and PDT and has minimal toxicity in vitro and in vivo studies. However, further studies are required to determine the long-term effects of this compound on the human body. This compound has several advantages and limitations for lab experiments, and there are several future directions for its research and development.
Métodos De Síntesis
The synthesis of N-(2-methoxyethyl)-3-(3-nitrophenyl)acrylamide involves the reaction of 2-methoxyethanol, 3-nitrobenzaldehyde, and acryloyl chloride in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to form this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and catalyst concentration.
Propiedades
IUPAC Name |
(E)-N-(2-methoxyethyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-8-7-13-12(15)6-5-10-3-2-4-11(9-10)14(16)17/h2-6,9H,7-8H2,1H3,(H,13,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOKZXLABFECHP-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C=C/C1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-methoxyacetamide](/img/structure/B5020641.png)

![benzyl 3a,8b-dihydroxy-2-methyl-4-oxo-1,3a,4,8b-tetrahydroindeno[1,2-b]pyrrole-3-carboxylate](/img/structure/B5020653.png)
![ethyl 4-[3-(4-chloro-3,5-dimethylphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5020663.png)
![3-[1-[(3,4-dimethoxybenzoyl)amino]-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5020678.png)


![4-{2-[1-(aminocarbonothioyl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B5020697.png)
![3-(anilinosulfonyl)-4-chloro-N-[2-(cyclohexylthio)ethyl]benzamide](/img/structure/B5020705.png)
![N-[2-(4-chlorophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B5020708.png)

![2-{[4-(4-methoxyphenyl)-5-methyl-3-phenyl-1,3-thiazol-2(3H)-ylidene]amino}ethanol](/img/structure/B5020737.png)
![N-[4-(4-morpholinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B5020739.png)
![N-(2-fluorophenyl)-15-methyltetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5020751.png)